1-(Cyclobutylmethyl)uracil chemical structure and molecular weight
1-(Cyclobutylmethyl)uracil chemical structure and molecular weight
An In-Depth Technical Guide to 1-(Cyclobutylmethyl)uracil: Synthesis, Characterization, and Therapeutic Potential
Abstract
Uracil and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Modifications to the uracil scaffold, particularly at the N1 and N3 positions, have yielded compounds with significant antiviral and antitumor activities.[1] This technical guide provides a comprehensive overview of 1-(Cyclobutylmethyl)uracil, a specific N1-substituted uracil analogue. We will delve into its fundamental physicochemical properties, propose a detailed, field-proven synthetic protocol, and outline a robust workflow for its purification and analytical characterization. Furthermore, this document explores the rationale behind its design, drawing from the established biological significance of related compounds to discuss its potential applications in modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising molecular scaffold.
Introduction to the Uracil Scaffold in Drug Discovery
The Privileged Status of Uracil Derivatives
The pyrimidine ring system, with uracil as a primary example, is a "privileged structure" in drug discovery.[1] As a fundamental component of ribonucleic acid (RNA), its analogues can effectively interact with biological systems, particularly enzymes involved in nucleoside metabolism.[2][3] This inherent bio-relevance has been successfully exploited to develop a wide range of pharmaceuticals. The most prominent examples include the anticancer drug 5-Fluorouracil (5-FU), which disrupts DNA synthesis in rapidly dividing cancer cells, and various antiviral agents that act as chain terminators for viral polymerases.[1][4] The biological activity of these derivatives is diverse, spanning antiviral, antitumor, antibacterial, and even herbicidal applications.[1]
Rationale for N1-Substitution with Lipophilic Moieties
Strategic modification of the uracil core is a key tactic for modulating pharmacokinetic and pharmacodynamic properties. Substitution at the N1 position with alkyl or cycloalkyl groups is a common and effective strategy to enhance lipophilicity. This modification can improve cell membrane permeability, increase metabolic stability, and influence the compound's binding affinity to target enzymes. The introduction of a cyclobutyl group, in particular, offers a balance of conformational rigidity and lipophilicity, which can be advantageous for specific receptor interactions compared to more flexible acyclic alkyl chains.
Focus of this Guide: 1-(Cyclobutylmethyl)uracil
This guide focuses specifically on 1-(Cyclobutylmethyl)uracil, a molecule that combines the proven uracil pharmacophore with a cyclobutylmethyl substituent at the N1 position. By understanding its chemical properties, synthesis, and characterization, researchers can effectively explore its potential as a lead compound in various therapeutic areas.
Physicochemical and Structural Properties
Chemical Structure
The structure of 1-(Cyclobutylmethyl)uracil consists of a pyrimidine-2,4(1H,3H)-dione (uracil) core where a hydrogen atom at the N1 position is replaced by a cyclobutylmethyl group.

Quantitative Data Summary
The key physicochemical properties of 1-(Cyclobutylmethyl)uracil are summarized in the table below. These values are calculated based on its chemical structure and are essential for experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | Calculated |
| Molecular Weight | 180.20 g/mol | Calculated |
| IUPAC Name | 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione | IUPAC Rules |
| Monoisotopic Mass | 180.089877 Da | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| LogP (Predicted) | 0.5 - 1.0 | ALOGPS/ChemAxon |
Synthesis and Characterization Workflow
The synthesis of N1-alkylated uracils can be achieved through several reliable methods. The following section details a robust protocol based on the Mitsunobu reaction, a highly efficient method for forming carbon-nitrogen bonds. This choice is predicated on its mild reaction conditions and high yields, which are critical for laboratory-scale synthesis.
Proposed Synthetic Pathway: Mitsunobu Reaction
The Mitsunobu reaction provides a controlled and high-yielding route for the N1-alkylation of uracil with cyclobutylmethanol. This approach avoids the potential for O-alkylation byproducts that can occur under standard SN2 conditions.
Caption: Proposed synthetic route via the Mitsunobu reaction.
Detailed Experimental Protocol: Synthesis
This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Materials:
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Uracil (1.0 eq)
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Cyclobutylmethanol (1.1 eq)
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Triphenylphosphine (PPh₃) (1.5 eq)
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Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
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Argon or Nitrogen gas supply
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Standard glassware (round-bottom flask, dropping funnel)
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Magnetic stirrer and stir bar
Procedure:
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Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon or Nitrogen).
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Reagent Addition: To the flask, add Uracil (1.0 eq), Cyclobutylmethanol (1.1 eq), and Triphenylphosphine (1.5 eq).
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Dissolution: Add anhydrous THF (approx. 10 mL per mmol of uracil) to the flask and stir the mixture at room temperature until all solids are dissolved.
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermic nature of the DIAD addition and minimize side reactions.
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DIAD Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled, stirring solution over 30 minutes using a syringe or dropping funnel. A color change to a milky white or pale yellow suspension is typically observed.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the uracil spot and the appearance of a new, less polar product spot indicates reaction completion.
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Work-up:
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Concentrate the reaction mixture under reduced pressure to remove the THF.
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Redissolve the resulting residue in Ethyl Acetate.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
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Purification and Characterization Workflow
The crude product, containing the desired compound along with byproducts like triphenylphosphine oxide and the DIAD-hydrazine adduct, requires purification. Flash column chromatography is the standard and most effective method.
Caption: Workflow for purification and structural characterization.
Analytical Characterization
To confirm the identity and purity of the synthesized 1-(Cyclobutylmethyl)uracil, a suite of analytical techniques is employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the proton environment. Expected signals include characteristic peaks for the uracil ring protons (at C5 and C6), the N-H proton, and distinct signals corresponding to the cyclobutylmethyl group's methylene and methine protons.
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¹³C NMR: Confirms the carbon framework. Key signals will correspond to the carbonyl carbons (C2 and C4) of the uracil ring, the olefinic carbons (C5 and C6), and the aliphatic carbons of the cyclobutyl and methyl groups.
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High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula. The experimentally determined mass should match the calculated monoisotopic mass (180.089877 Da) for C₉H₁₂N₂O₂ within a very narrow margin (typically < 5 ppm).
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Fourier-Transform Infrared (FT-IR) Spectroscopy: This method identifies the functional groups present. Characteristic absorption bands for the N-H stretch, C=O (carbonyl) stretches, and C=C stretches of the uracil ring are expected.
Potential Biological Activity and Therapeutic Applications
While specific biological data for 1-(Cyclobutylmethyl)uracil is not widely published, its structure allows for informed hypotheses regarding its potential applications. Uracil derivatives are extensively researched for their antiviral and anticancer properties.[1]
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Antiviral Potential: Many N1-substituted pyrimidine analogues function by inhibiting viral DNA or RNA polymerases.[1] The cyclobutylmethyl group could position the uracil core within the active site of such enzymes, potentially acting as a chain terminator or competitive inhibitor. This makes it a candidate for screening against viruses like Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV).
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Anticancer Potential: Uracil analogues can interfere with nucleotide metabolism, a critical pathway for rapidly proliferating cancer cells.[4] For instance, they can inhibit thymidylate synthase, an enzyme essential for DNA synthesis.[4] The lipophilic nature of the cyclobutylmethyl substituent may enhance cellular uptake, making it a promising scaffold for developing novel anticancer agents.
Conclusion
1-(Cyclobutylmethyl)uracil is a synthetically accessible uracil derivative with significant potential in drug discovery. Its structure combines the biologically relevant uracil pharmacophore with a lipophilic and conformationally constrained cyclobutylmethyl group. The robust synthetic and purification protocols outlined in this guide provide a clear path for researchers to obtain high-purity material for further investigation. Based on the well-established activities of related compounds, 1-(Cyclobutylmethyl)uracil warrants exploration as a candidate for antiviral and anticancer therapies. The comprehensive characterization workflow ensures the structural integrity of the compound, laying a solid foundation for future biological and medicinal chemistry studies.
References
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- Synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine and -cytosine. Sci-Hub.
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- Uracil. Massive Bio.
- Synthesis of uracil derivatives and some of their reactions. ResearchGate.
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